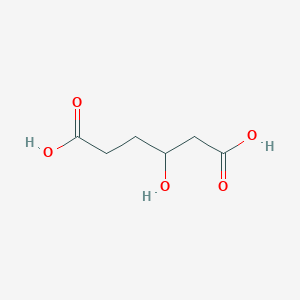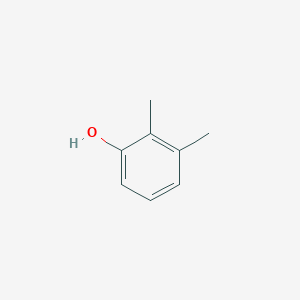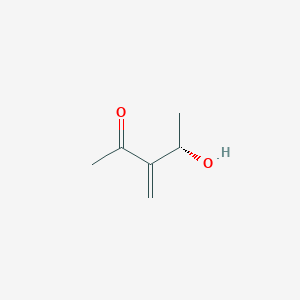
Dipyridin-2-yl carbonate
概要
説明
Dipyridin-2-yl carbonate, also known as carbonic acid di-2-pyridyl ester, is an organic compound with the molecular formula C₁₁H₈N₂O₃. It is a heterocyclic compound containing a pyridine ring and a carbonate group. This compound is widely used in organic chemistry and biochemistry due to its versatility and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
Dipyridin-2-yl carbonate can be synthesized through the reaction of triphosgene with 2-hydroxypyridine in the presence of triethylamine. The reaction is typically carried out in dry dichloromethane at 0°C under an inert atmosphere. The mixture is then allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is crystallized from ethyl acetate/hexane to obtain this compound as an off-white crystalline solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors with precise control over temperature, pressure, and reaction time to achieve consistent quality .
化学反応の分析
Types of Reactions
Dipyridin-2-yl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form substituted products.
Cycloaddition Reactions: It participates in cycloaddition reactions with azomethine ylides to form complex molecules with multiple stereocenters.
Common Reagents and Conditions
Triethylamine: Used as a base in the synthesis of this compound.
Dichloromethane: Common solvent for the reaction.
Ethyl Acetate/Hexane: Used for crystallization of the product.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Complex Molecules: Formed through cycloaddition reactions.
科学的研究の応用
Chemistry
Dipyridin-2-yl carbonate is used as a reagent in the synthesis of various organic compounds. It is particularly useful in the formation of polycarbonates, which are known for their durability, strength, and resistance to heat and chemicals .
Biology and Medicine
In biochemistry, this compound derivatives are used in the synthesis of peptides and other biologically active molecules. It is also employed in the study of biochemical and physiological effects .
Industry
The compound is used in the production of polymers, pharmaceuticals, and other industrial products. Its high reactivity and selectivity make it an ideal reagent for various industrial applications .
作用機序
Dipyridin-2-yl carbonate exerts its effects through its high reactivity towards nucleophiles. It reacts readily with diols, amines, and other nucleophiles to form polycarbonates and other complex molecules. The reaction mechanism involves the formation of a reactive intermediate, which then undergoes further reactions to form the final product .
類似化合物との比較
Similar Compounds
- Bis(pyridin-2-yl) carbonate
- 2-Pyridinol, 2,2’-carbonate
- 3,6-Di(pyridin-2-yl) pyridazine derivatives
Uniqueness
Dipyridin-2-yl carbonate is unique due to its high reactivity, mild reaction conditions, and selectivity. It is particularly effective in the synthesis of polycarbonates and other complex molecules, making it a valuable reagent in both research and industrial applications .
特性
IUPAC Name |
dipyridin-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11(15-9-5-1-3-7-12-9)16-10-6-2-4-8-13-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSAXWHQFYOIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC(=O)OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373859 | |
| Record name | dipyridin-2-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1659-31-0 | |
| Record name | dipyridin-2-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonic acid di-2-pyridyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol](/img/structure/B129968.png)
![[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate](/img/structure/B129969.png)












